Eldacimibe

Description

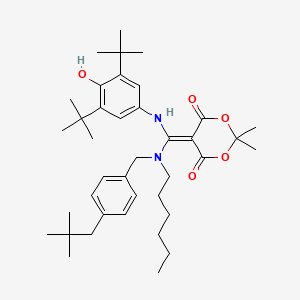

Structure

3D Structure

Properties

CAS No. |

141993-70-6 |

|---|---|

Molecular Formula |

C39H58N2O5 |

Molecular Weight |

634.9 g/mol |

IUPAC Name |

5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3 |

InChI Key |

HGLFNRGXRCKGSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Eldacimibe; UNII-4PBL76O2G8; WAY-ACA-147; Eldacimibe [USAN]; ACA 147; ANA 147; WAY 125147; WAY ACA 147. |

Origin of Product |

United States |

Foundational & Exploratory

Eldacimibe's Role as an ACAT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to ACAT and its Isoforms

Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters (CE).[3] This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol in membranes.[4] The resulting cholesteryl esters are stored in cytosolic lipid droplets or assembled into apolipoprotein B-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[5]

In mammals, two distinct isoforms of this enzyme exist:

-

ACAT1 (SOAT1): This isoform is expressed ubiquitously in various tissues, including macrophages, adrenal glands, and steroidogenic tissues. In macrophages, ACAT1 is responsible for the accumulation of cholesteryl esters that leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[6][7]

-

ACAT2 (SOAT2): Expression of ACAT2 is primarily restricted to the intestines and liver.[7] It plays a key role in the absorption of dietary cholesterol in enterocytes and in the assembly and secretion of lipoproteins in hepatocytes.[6]

Given their distinct roles, selective inhibition of ACAT2 has been pursued as a therapeutic strategy to lower plasma cholesterol by reducing cholesterol absorption, while avoiding potential toxicities associated with the global inhibition of the more widespread ACAT1 isoform.[8] Eldacimibe is classified as such a selective ACAT2 inhibitor.[1][9]

Quantitative Data on ACAT Inhibitors

Specific IC₅₀ and pharmacokinetic data for Eldacimibe are not detailed in the available scientific literature. However, data from other extensively studied ACAT inhibitors illustrate the range of potencies and selectivities that have been explored.

Table 1: Inhibitory Activity of Various ACAT Inhibitors on ACAT1 and ACAT2 Isoforms

| Compound | Target(s) | IC₅₀ / EC₅₀ (ACAT1) | IC₅₀ / EC₅₀ (ACAT2) | Reference(s) |

|---|---|---|---|---|

| Avasimibe | ACAT1/ACAT2 | 24 µM | 9.2 µM | [10] |

| Pactimibe | ACAT1/ACAT2 | 4.9 µM | 3.0 µM | [10] |

| Nevanimibe | ACAT1 > ACAT2 | 9 nM | 368 nM | [10] |

| K-604 | ACAT1 selective | 0.45 µM | Not specified | [10] |

| PPPA | ACAT2 > ACAT1 | 179 µM | 25 µM |[8] |

Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Preclinical In Vivo Efficacy of Avasimibe in ApoE*3-Leiden Mice

| Treatment Group | Plasma Cholesterol (mmol/L) | Atherosclerotic Lesion Area Reduction | Reference |

|---|---|---|---|

| High-Cholesterol (HC) Diet | 18.7 ± 2.6 | - | [11] |

| HC Diet + Avasimibe | 8.1 ± 1.2 (↓ 56%) | 92% (vs. HC) | [11] |

| Low-Cholesterol (LC) Diet | 10.3 ± 1.4 | - | [11] |

| HC Diet + Avasimibe | 8.1 ± 1.2 | 78% (vs. LC) |[11] |

Note: This study demonstrates that the ACAT inhibitor Avasimibe significantly reduces both plasma cholesterol and atherosclerotic lesion area in a mouse model, with an effect on atherosclerosis that extends beyond what is expected from cholesterol lowering alone.[11]

Signaling Pathways and Experimental Workflows

Visualizations of the ACAT pathway and a standard experimental workflow provide a clear understanding of the enzyme's role and how its inhibitors are evaluated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of 11C- and 18F-Labeled SOAT1 Inhibitors as Macrophage Foam Cell Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(3-benzoylphenyl)propanoic Acid Derivatives

Disclaimer: Initial searches for the term "Eldacimibe" did not yield information on a specific therapeutic agent with this name. The following technical guide is based on publicly available research on a class of compounds, 2-(3-benzoylphenyl)propanoic acid derivatives, which are synthesized from the well-known non-steroidal anti-inflammatory drug (NSAID), ketoprofen. These derivatives have been investigated for their potential as dual-mechanism anti-inflammatory and anticancer agents.

Introduction

2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen, is a widely used NSAID belonging to the aryl propionic acid class.[1] It functions as a non-selective inhibitor of cyclooxygenase-1 (COX-1) and COX-2, enzymes that mediate inflammation.[2] In the quest for novel therapeutic agents with improved efficacy and potentially broader applications, researchers have synthesized derivatives of ketoprofen.[3][4] This guide focuses on two such derivatives: 2-(3-benzoylphenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid. These compounds have been designed as dual-mechanism drugs, targeting both cyclooxygenases (COX) and matrix metalloproteinases (MMPs), and have shown promise in preclinical studies for their anti-inflammatory and antitumor activities.[3][5][6]

Synthesis of 2-(3-benzoylphenyl)propanoic Acid Derivatives

The synthesis of 2-(3-benzoylphenyl)propanohydroxamic acid (designated as Compound 2 in some studies) and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid (designated as Compound 3) originates from ketoprofen.[3]

Synthetic Workflow

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]

- 6. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Eldacimibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eldacimibe (also known as WAY-ACA-147) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). This enzyme plays a crucial role in the esterification of cholesterol in the intestines and liver, a key process in dietary cholesterol absorption and the assembly of lipoproteins. By selectively targeting ACAT2, Eldacimibe presents a promising therapeutic strategy for managing hypercholesterolemia and mitigating the progression of atherosclerosis. This technical guide provides a comprehensive overview of the in-vitro characterization of Eldacimibe, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its inhibitory activity.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases, including atherosclerosis. Acyl-CoA: Cholesterol Acyltransferase (ACAT) enzymes catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the enterocytes of the small intestine and hepatocytes.[1] The selective inhibition of ACAT2 is a desirable therapeutic approach as it can reduce cholesterol absorption and lower plasma cholesterol levels without the potential side effects associated with the inhibition of the more widely distributed ACAT1.[2]

Eldacimibe has been identified as a selective inhibitor of ACAT2.[1] Its mechanism of action involves the direct inhibition of ACAT2, thereby preventing the esterification of free cholesterol within intestinal cells. This reduction in cholesteryl ester formation limits the incorporation of cholesterol into chylomicrons, the primary lipoproteins responsible for transporting dietary lipids from the intestine into the bloodstream. Consequently, Eldacimibe effectively lowers the absorption of dietary cholesterol.[1]

Data Presentation: Inhibitory Activity of ACAT Inhibitors

While specific IC50 values for Eldacimibe (WAY-ACA-147) are not publicly available, the following table presents representative in-vitro inhibitory activities of other known ACAT inhibitors against human ACAT1 and ACAT2. This data serves to illustrate the concept of isoform selectivity.

| Compound | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity (ACAT1/ACAT2) | Reference |

| Nevanimibe | 0.23 | 0.71 | 0.32 | [3] |

| Pyripyropene A | 179 | 25 | 7.16 | [3] |

| Avasimibe | 24 | 9.2 | 2.61 | [4] |

| Pactimibe | 4.9 | 3.0 | 1.63 | [4] |

Note: A higher selectivity ratio indicates greater selectivity for ACAT2 over ACAT1.

Experimental Protocols

The in-vitro characterization of Eldacimibe and other ACAT inhibitors typically involves assays to determine their potency and selectivity against the two ACAT isoforms. Below are detailed methodologies for two common types of in-vitro ACAT inhibition assays.

Microsomal ACAT Inhibition Assay

This assay measures the enzymatic activity of ACAT in microsomes isolated from cells or tissues expressing the target enzyme.

Objective: To determine the concentration-dependent inhibition of ACAT1 and ACAT2 by a test compound.

Materials:

-

Liver microsomes from a species expressing ACAT1 and/or ACAT2 (e.g., human, rat, or mouse).

-

Test compound (Eldacimibe) stock solution in a suitable solvent (e.g., DMSO).

-

[14C]Oleoyl-CoA (radiolabeled substrate).

-

Bovine Serum Albumin (BSA).

-

Free cholesterol.

-

Potassium phosphate buffer (pH 7.4).

-

Thin Layer Chromatography (TLC) plates.

-

Scintillation fluid and counter.

Procedure:

-

Microsome Preparation: Isolate microsomes from liver tissue using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the microsomal protein, BSA, and free cholesterol in potassium phosphate buffer.

-

Inhibitor Addition: Add varying concentrations of Eldacimibe or vehicle control to the reaction mixtures.

-

Pre-incubation: Incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding [14C]Oleoyl-CoA to each tube.

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 10-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).

-

Lipid Extraction: Vortex the samples and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate free oleoyl-CoA from the formed cholesteryl oleate.

-

Quantification: Scrape the spots corresponding to cholesteryl oleate from the TLC plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Eldacimibe compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based ACAT Inhibition Assay

This cell-based assay utilizes a fluorescent cholesterol analog to measure ACAT activity in a high-throughput format.[2]

Objective: To screen for and characterize inhibitors of ACAT1 and ACAT2 in a whole-cell system.

Materials:

-

Cells stably expressing either human ACAT1 or ACAT2.

-

Cell culture medium and supplements.

-

Test compound (Eldacimibe) stock solution in DMSO.

-

NBD-cholesterol (fluorescent cholesterol analog).

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the ACAT1- and ACAT2-expressing cells into 96-well plates and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of Eldacimibe or vehicle control to the wells.

-

NBD-Cholesterol Addition: Add NBD-cholesterol to all wells at a final concentration that allows for a robust fluorescent signal.

-

Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator to allow for cellular uptake and esterification of NBD-cholesterol.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for NBD. The esterification of NBD-cholesterol leads to its accumulation in lipid droplets, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Eldacimibe relative to the vehicle control. Determine the IC50 value as described in the microsomal assay protocol.

Visualizations

Signaling Pathway of Cholesterol Esterification

The following diagram illustrates the central role of ACAT2 in the esterification of cholesterol within an intestinal enterocyte, a process inhibited by Eldacimibe.

Caption: ACAT2-mediated cholesterol esterification pathway in an enterocyte and the inhibitory action of Eldacimibe.

Experimental Workflow for In-Vitro ACAT Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 value of an ACAT inhibitor like Eldacimibe using a microsomal assay.

Caption: General workflow for determining the in-vitro inhibitory potency of Eldacimibe on ACAT enzymes.

Conclusion

Eldacimibe is a selective inhibitor of ACAT2, an enzyme with a critical role in intestinal cholesterol absorption and hepatic lipoprotein metabolism. The in-vitro characterization of Eldacimibe is essential for understanding its therapeutic potential. The experimental protocols described in this guide provide a framework for assessing the potency and selectivity of Eldacimibe and other ACAT2 inhibitors. While specific quantitative data for Eldacimibe's inhibitory activity remains proprietary, the provided context on other ACAT inhibitors highlights the importance of isoform selectivity. The continued investigation of selective ACAT2 inhibitors like Eldacimibe holds promise for the development of novel therapies for hypercholesterolemia and atherosclerosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Eldacimibe: An In-depth Technical Guide on its Interaction with Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eldacimibe, also known as WAY-ACA 147, is a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2), a key enzyme in intestinal cholesterol absorption and hepatic lipoprotein assembly. By targeting ACAT2, eldacimibe presents a targeted approach to lowering plasma cholesterol levels and mitigating the progression of atherosclerosis. This technical guide provides a comprehensive overview of eldacimibe's mechanism of action, its interaction with lipid metabolism pathways, and detailed experimental protocols for its evaluation. Quantitative data from preclinical studies are summarized to facilitate comparative analysis.

Introduction: The Role of ACAT2 in Lipid Metabolism

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in cellular cholesterol homeostasis. In contrast, ACAT2 is predominantly found in the enterocytes of the small intestine and in the liver.

In the intestine, ACAT2 plays a crucial role in the absorption of dietary cholesterol by esterifying free cholesterol, which is then packaged into chylomicrons for transport into the bloodstream. In the liver, ACAT2 is involved in the assembly and secretion of very-low-density lipoproteins (VLDL), contributing to the pool of circulating atherogenic lipoproteins. The selective inhibition of ACAT2 is therefore a promising therapeutic strategy for reducing plasma cholesterol levels and preventing the development of atherosclerosis.

Eldacimibe: A Selective ACAT2 Inhibitor

Eldacimibe is a potent and selective inhibitor of the ACAT2 isoform. Its mechanism of action centers on the direct inhibition of ACAT2 activity in the intestine and liver.

Mechanism of Action

By inhibiting ACAT2 in the enterocytes, eldacimibe blocks the esterification of dietary and biliary cholesterol, thereby reducing its absorption from the small intestine. This leads to a decrease in the cholesterol content of chylomicrons entering the circulation. In the liver, eldacimibe's inhibition of ACAT2 reduces the formation of cholesteryl esters available for packaging into VLDL particles. This results in the secretion of smaller, less cholesterol-rich VLDL particles, which are less atherogenic. Furthermore, the reduction in hepatic cholesteryl ester stores can lead to an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the plasma. A secondary effect of ACAT inhibition within macrophages in the arterial wall is the prevention of foam cell formation, a critical step in the development of atherosclerotic plaques.[1]

Signaling Pathway of Eldacimibe's Action

The following diagram illustrates the central role of ACAT2 in cholesterol metabolism and the points of intervention by eldacimibe.

Preclinical Data on Eldacimibe (WAY-ACA 147)

Preclinical studies in various animal models have demonstrated the efficacy of eldacimibe in modulating plasma lipid profiles and reducing the development of atherosclerosis. The following tables summarize key quantitative data from a pivotal study in cholesterol-fed rabbits.

Effect on Plasma Lipids

| Treatment Group | Total Cholesterol (mg/dL) | VLDL + IDL Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Control (Cholesterol-fed) | 1588 ± 154 | 1241 ± 147 | 303 ± 33 | 44 ± 3 | 148 ± 21 |

| Eldacimibe (3 mg/kg/day) | 857 ± 111 | 599 ± 98 | 221 ± 26 | 37 ± 3 | 112 ± 15 |

| Eldacimibe (10 mg/kg/day) | 486 ± 79 | 291 ± 58 | 164 ± 24 | 31 ± 2 | 95 ± 13 |

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Effect on Aortic Atherosclerosis

| Treatment Group | Aortic Arch Lesion Area (%) | Thoracic Aorta Lesion Area (%) | Abdominal Aorta Lesion Area (%) |

| Control (Cholesterol-fed) | 75 ± 5 | 58 ± 6 | 42 ± 7 |

| Eldacimibe (3 mg/kg/day) | 48 ± 7 | 31 ± 5 | 18 ± 4 |

| Eldacimibe (10 mg/kg/day) | 29 ± 6 | 15 ± 4 | 8 ± 3 |

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize ACAT inhibitors like eldacimibe.

In Vitro ACAT2 Inhibition Assay (Cell-Based Fluorescence Assay)

This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure the activity of ACAT2 in a cell-based system.

Objective: To determine the in vitro potency of a test compound in inhibiting ACAT2 activity.

Materials:

-

AC29 cells (a cell line lacking endogenous ACAT activity)

-

AC29 cells stably transfected with human ACAT2

-

NBD-cholesterol (22-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol)

-

Test compound (e.g., eldacimibe)

-

Positive control inhibitor (e.g., a known potent ACAT inhibitor)

-

Cell culture medium (e.g., Ham's F-12 medium with appropriate supplements)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed the ACAT2-expressing AC29 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: Prepare serial dilutions of the test compound (eldacimibe) and the positive control inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

-

NBD-Cholesterol Addition: Prepare a working solution of NBD-cholesterol in the cell culture medium. Add the NBD-cholesterol solution to each well to a final concentration of approximately 1 µg/mL.

-

Incubation: Incubate the plate for 4-6 hours at 37°C. During this time, the cells will take up the NBD-cholesterol, and the intracellular ACAT2 will esterify it, leading to an increase in fluorescence as the NBD-cholesteryl esters accumulate in lipid droplets.

-

Cell Washing: Carefully remove the medium containing the NBD-cholesterol and wash the cells multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove any extracellular fluorescent probe.

-

Fluorescence Measurement: After the final wash, add buffer to the wells and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (typically ~485 nm and ~535 nm, respectively).

-

Data Analysis: The fluorescence intensity is proportional to the ACAT2 activity. Plot the fluorescence intensity against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the ACAT2 activity).

In Vivo Efficacy Study in a Rabbit Model of Atherosclerosis

This protocol describes a typical in vivo study to evaluate the effect of an ACAT inhibitor on plasma lipids and atherosclerosis development in a cholesterol-fed rabbit model.

Objective: To assess the in vivo efficacy of a test compound in reducing plasma cholesterol and attenuating the development of atherosclerosis.

Materials:

-

Male New Zealand White rabbits

-

High-cholesterol diet (e.g., standard rabbit chow supplemented with 0.5-1% cholesterol and 2-5% fat)

-

Test compound (e.g., eldacimibe) formulated for oral administration

-

Vehicle control

-

Equipment for blood collection and plasma separation

-

Analytical equipment for measuring plasma lipid profiles (total cholesterol, VLDL, LDL, HDL, triglycerides)

-

Surgical and histological equipment for aorta isolation and lesion analysis

Workflow Diagram:

References

Methodological & Application

Eldacimibe solubility and preparation for experiments

Topic: Eldacimibe Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

Eldacimibe is an investigational small molecule inhibitor targeting the aberrant activation of key signaling pathways implicated in oncogenesis. Its therapeutic potential is currently being explored in various preclinical models. These application notes provide essential information on the solubility of Eldacimibe and detailed protocols for its preparation in experimental settings to ensure reproducible and accurate results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for designing effective in vitro and in vivo studies. Key properties of Eldacimibe are summarized below.

Data Presentation: Eldacimibe Solubility Profile

| Solvent | Solubility (µg/mL) | Molarity (mM) for a 10mM Stock | Notes |

| DMSO | 4500.0 ± 6.1[1] | ~10.4 | High solubility, suitable for stock solutions. |

| Methanol | 1990.8 ± 7.2[1] | ~4.6 | Good solubility. |

| Chloroform | 620.3 ± 0.58[1] | ~1.4 | Moderate solubility. |

| THF | 280.9 ± 2.4[1] | ~0.65 | Lower solubility. |

| PEG400 | 260.5 ± 6.0[1] | ~0.6 | Suitable for in vivo formulations. |

| Ethanol | 210.3 ± 4.5[1] | ~0.49 | Moderate solubility. |

| PG | 210.6 ± 5.8[1] | ~0.49 | Suitable for in vivo formulations. |

| Acetonitrile | 150.2 ± 1.1[1] | ~0.35 | Lower solubility. |

| Water | 10.3 ± 1.2[1] | ~0.024 | Poor aqueous solubility. |

Note: The molarity is an approximation and should be confirmed based on the specific molecular weight of the Eldacimibe batch.

Mechanism of Action and Signaling Pathway

Eldacimibe is a potent inhibitor of the Hedgehog signaling pathway.[2] This pathway is crucial during embryonic development and is mostly quiescent in adults. However, its aberrant reactivation is a key driver in several cancers. Eldacimibe exerts its effect by targeting Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway.

Signaling Pathway Diagram

References

Application Notes and Protocols for Combination Lipid-Lowering Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease (ASCVD), has evolved from monotherapy to combination drug strategies to achieve progressively lower low-density lipoprotein cholesterol (LDL-C) goals.[1][2] This document provides an overview and experimental protocols for evaluating the synergistic effects of combining different classes of lipid-lowering agents. While the specific agent "Eldacimibe" is not found in the scientific literature, these notes will focus on the well-established combination of statins, ezetimibe, and PCSK9 inhibitors to provide a relevant and practical framework for research in this field.

The rationale for combination therapy lies in targeting multiple pathways of cholesterol metabolism.[3] Statins inhibit hepatic cholesterol synthesis, ezetimibe blocks intestinal cholesterol absorption, and PCSK9 inhibitors prevent the degradation of LDL receptors, thereby increasing LDL-C clearance from the circulation.[3][4][5]

Data Presentation: Efficacy of Combination Therapies

The following tables summarize the approximate LDL-C reduction achievable with various lipid-lowering therapy combinations as reported in clinical studies.

Table 1: Statin and Ezetimibe Combination Therapy

| Therapy | Approximate Mean LDL-C Reduction | Reference |

| Statin Monotherapy (moderate intensity) | 30-50% | [6] |

| Ezetimibe Monotherapy | 15-25% | [7] |

| Statin (moderate intensity) + Ezetimibe | Additional 15-25% reduction beyond statin alone | [5][7][8][9][10] |

Table 2: Statin and PCSK9 Inhibitor Combination Therapy

| Therapy | Approximate Mean LDL-C Reduction | Reference |

| Statin Monotherapy (high intensity) | ≥50% | [6] |

| PCSK9 Inhibitor Monotherapy | 50-60% | [11] |

| Statin (maximally tolerated) + PCSK9 Inhibitor | Additional 50-60% reduction beyond statin alone | [12] |

Signaling Pathways in Cholesterol Metabolism

A fundamental understanding of the signaling pathways governing cholesterol homeostasis is crucial for developing and evaluating novel lipid-lowering therapies.

Cholesterol Biosynthesis and Uptake Regulation

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol synthesis and uptake.[13][14][15][16] When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus to upregulate the expression of genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase, the target of statins) and uptake (e.g., LDL receptor).[14]

Figure 1. Simplified SREBP-2 signaling pathway.

LDL Receptor Trafficking and Degradation

The LDL receptor (LDLR) plays a critical role in clearing LDL from the circulation. After binding LDL, the complex is internalized. In the endosome, LDL dissociates and is targeted for degradation, while the LDLR is typically recycled back to the cell surface.[17][18][19][20] PCSK9 is a protein that binds to the LDLR and targets it for lysosomal degradation, thereby reducing the number of available receptors.[17] PCSK9 inhibitors block this interaction, leading to increased LDLR recycling and enhanced LDL-C uptake by cells.

Figure 2. LDL Receptor trafficking and the role of PCSK9.

Experimental Protocols

The following protocols outline key in vitro assays to assess the efficacy of lipid-lowering agents.

Protocol 1: LDL Uptake Assay (Cell-Based)

This assay measures the ability of cells, typically hepatocytes like HepG2, to take up fluorescently labeled LDL from the culture medium.[21][22][23] An increase in LDL uptake is a desired outcome for many lipid-lowering therapies.

Materials:

-

HepG2 cells

-

96-well, black, clear-bottom tissue culture plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

Test compounds and controls (e.g., a known statin)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Hoechst stain (for nuclear counterstaining)

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[21][22]

-

Cholesterol Depletion: Replace the culture medium with a medium containing 5% LPDS and incubate for 24 hours to upregulate LDL receptor expression.

-

Compound Treatment: Treat the cells with the test compound(s) and controls at various concentrations for 18-24 hours.

-

LDL Incubation: Add fluorescently labeled LDL to the wells at a final concentration of 5-10 µg/mL and incubate for 4 hours at 37°C.

-

Washing: Gently wash the cells three times with cold PBS to remove unbound LDL.

-

Fixation and Staining: Fix the cells with the fixative solution for 15 minutes, followed by washing with PBS. Counterstain the nuclei with Hoechst stain.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the labeled LDL within the cells and normalize it to the cell number (from the nuclear stain).

Figure 3. Experimental workflow for the LDL uptake assay.

Protocol 2: Cholesterol Efflux Assay

This assay measures the capacity of cells, often macrophages, to release cholesterol to extracellular acceptors like HDL or apolipoprotein A-I.[24][25][26][27][28] This is a key step in reverse cholesterol transport.

Materials:

-

J774 macrophages or THP-1 derived macrophages

-

24-well tissue culture plates

-

Culture medium

-

[³H]-cholesterol

-

Bovine serum albumin (BSA)

-

Cholesterol acceptors (e.g., HDL, ApoA-I)

-

Test compounds and controls (e.g., an LXR agonist)

-

Lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding and Labeling: Plate macrophages in 24-well plates and label them with [³H]-cholesterol in the culture medium for 24-48 hours.[24]

-

Equilibration: Wash the cells and incubate them in a serum-free medium containing BSA for 18-24 hours to allow for the equilibration of the cholesterol tracer among intracellular pools.

-

Compound Treatment: During the equilibration step, treat the cells with test compounds and controls.

-

Efflux: Replace the medium with a serum-free medium containing the cholesterol acceptor (e.g., HDL) and incubate for 4-6 hours.

-

Sample Collection: Collect the medium (containing the effluxed cholesterol) and lyse the cells with the lysis buffer (containing the remaining intracellular cholesterol).

-

Quantification: Determine the amount of radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

Protocol 3: Intracellular Cholesterol Measurement

This protocol is for quantifying the total cholesterol content within cells.[1][29][30][31][32]

Materials:

-

Cultured cells

-

6-well plates

-

PBS

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2)

-

Cholesterol assay kit (e.g., Amplex Red based)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with test compounds as required.

-

Cell Lysis and Lipid Extraction: Wash the cells with cold PBS. Add the lipid extraction solvent and incubate at room temperature with gentle rocking for 30-60 minutes.[29][32]

-

Solvent Evaporation: Transfer the lipid extract to a new tube and evaporate the solvent.

-

Cholesterol Quantification: Resuspend the dried lipids in the assay buffer from the cholesterol assay kit and follow the manufacturer's instructions to measure the cholesterol concentration.

-

Protein Quantification: Solubilize the remaining cell pellet in the original wells with a suitable buffer and determine the protein concentration using a BCA assay.

-

Normalization: Normalize the cholesterol content to the total protein content (µg cholesterol / mg protein).

Protocol 4: Apolipoprotein B (ApoB) Secretion Assay

This assay measures the secretion of ApoB-containing lipoproteins from hepatocytes, which is a key process in the production of VLDL and LDL.[33][34][35]

Materials:

-

Primary hepatocytes or HepG2 cells

-

Serum-free medium

-

Test compounds

-

ELISA kit for ApoB or reagents for Western blotting (ApoB primary antibody, HRP-conjugated secondary antibody)

Procedure:

-

Cell Culture and Treatment: Culture hepatocytes to confluence and then switch to a serum-free medium. Treat with test compounds for the desired duration (e.g., 24 hours).

-

Conditioned Medium Collection: Collect the culture medium.

-

Quantification of Secreted ApoB:

-

ELISA: Use a species-specific ApoB ELISA kit to quantify the concentration of ApoB in the collected medium, following the manufacturer's protocol.

-

Western Blot: Concentrate the proteins in the medium (e.g., by acetone precipitation).[33] Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ApoB antibody to detect and semi-quantify the secreted ApoB.

-

Conclusion

The use of combination therapies is a cornerstone of modern lipid management. The protocols and information provided here offer a framework for the preclinical and translational research necessary to develop and evaluate new combination strategies for lowering LDL-C. By targeting multiple pathways in cholesterol metabolism, researchers can aim to achieve greater efficacy and improve cardiovascular outcomes.

References

- 1. 4.6. Intracellular Lipid Measurement [bio-protocol.org]

- 2. Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Statins, Ezetimibe, PCSK9-Inhibitors, Inclisiran, and Icosapent Ethyl on Platelet Function [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Strategies beyond Statins: Ezetimibe and PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hcplive.com [hcplive.com]

- 9. Ezetimibe/statin combination therapy more effective in LDL-c lowering than statin uptitration - - PACE-CME [pace-cme.org]

- 10. The combination of Ezetimibe and Statin: a new treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Sterol regulatory element-binding proteins (SREBP) signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Recycling the LDL receptor to combat atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 24. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]

- 26. youtube.com [youtube.com]

- 27. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 2.5. Cholesterol efflux assay [bio-protocol.org]

- 29. biochem.wustl.edu [biochem.wustl.edu]

- 30. Intracellular cholesterol measurement [bio-protocol.org]

- 31. Quantitative Measurement of Cholesterol in Cell Populations Using Flow Cytometry and Fluorescent Perfringolysin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Application Notes and Protocols for Ezetimibe in Macrophage Cholesterol Trafficking Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accumulation of cholesterol in macrophages, leading to the formation of foam cells, is a critical event in the pathogenesis of atherosclerosis. Understanding the molecular mechanisms that regulate macrophage cholesterol trafficking is therefore of paramount importance for the development of novel therapeutic strategies. Ezetimibe, a cholesterol absorption inhibitor, has emerged as a valuable tool for investigating these pathways. While the user's query mentioned "eldacimibe," our comprehensive search suggests this may be a typographical error, and the relevant, well-documented compound for this area of study is ezetimibe. These application notes provide detailed protocols and data for utilizing ezetimibe to study its effects on macrophage cholesterol metabolism.

Ezetimibe is known to inhibit the uptake of oxidized low-density lipoprotein (Ox-LDL) by macrophages and influences key signaling pathways involved in inflammation and lipid metabolism.[1] It has been shown to reduce atherosclerotic lesions in animal models by lowering cholesterol levels and inhibiting foam cell formation.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of ezetimibe on various parameters of macrophage function as reported in the literature.

Table 1: Effect of Ezetimibe on Macrophage Gene and Protein Expression

| Target | Cell Type | Ezetimibe Concentration | Effect | Reference |

| CD36 | Macrophage-derived foam cells | Not specified | Downregulation | [2] |

| SR-B1 | Macrophage-derived foam cells | Not specified | Downregulation | [2] |

| apoE | Macrophage-derived foam cells | Not specified | Upregulation | [2] |

| Caveolin-1 | Macrophage-derived foam cells | Not specified | Upregulation | [2] |

| p-ERK1/2 | Macrophage-derived foam cells | Not specified | Abrogated increase | [2] |

| iNOS mRNA & Protein | Human monocyte-derived macrophages | 22 ng/ml | Decreased expression | [3] |

| IL-1β | Human monocyte-derived macrophages | 22 ng/ml | 20% decrease in secretion | [3] |

| Mannose Receptor (MR) mRNA & Protein | Human monocyte-derived macrophages | 22 ng/ml | Increased expression | [3] |

| miR-155 | THP-1 cells | Not specified | 55% reduction | [4] |

| miR-222 | THP-1 cells | Not specified | 100% reduction | [4] |

| miR-424 | THP-1 cells | Not specified | 75% reduction | [4] |

| miR-503 | THP-1 cells | Not specified | 100% reduction | [4] |

Table 2: Effect of Ezetimibe on Macrophage Processes

| Process | Cell/Animal Model | Ezetimibe Concentration/Dose | Effect | Reference |

| Oxidized LDL uptake | Human macrophages | Not specified | ~50% inhibition | [1] |

| Foam cell formation | Macrophages | Concentration-dependent | Inhibition | [2] |

| Reverse Cholesterol Transport (RCT) | Hamsters | Not specified | Enhanced fecal excretion of ³H-sterol | [5][6][7] |

| THP-1 differentiation | THP-1 cells | Dose-dependent | Decreased adhesive capacity | [4] |

Signaling Pathways and Mechanisms

Ezetimibe influences macrophage cholesterol trafficking and inflammatory responses through the modulation of specific signaling pathways.

Caveolin-1/MAPK Signaling Pathway in Foam Cell Formation

Ezetimibe has been shown to suppress macrophage-derived foam cell formation by upregulating caveolin-1 and inhibiting the MAPK signaling pathway. This leads to a downregulation of scavenger receptors like CD36 and SR-B1, which are responsible for the uptake of modified lipoproteins.

References

- 1. Cholesterol absorption inhibitor Ezetimibe blocks uptake of oxidized LDL in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of macrophage-derived foam cell formation by ezetimibe via the caveolin-1/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of ezetimibe on classical and alternative activation pathways of monocytes/macrophages isolated from patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ezetimibe inhibits PMA-induced monocyte/macrophage differentiation by altering microRNA expression: a novel anti-atherosclerotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ezetimibe enhances macrophage reverse cholesterol transport in hamsters: contribution of hepato-biliary pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Efficacy Studies of Eldacimibe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldacimibe is an investigational drug that targets Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. In the context of atherosclerosis, ACAT1 activity within macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. By inhibiting ACAT1, Eldacimibe is hypothesized to prevent the accumulation of cholesteryl esters in macrophages, thereby impeding foam cell formation and the progression of atherosclerosis.

These application notes provide detailed protocols for in vitro and in vivo studies to assess the efficacy of Eldacimibe. The described experimental designs are intended to elucidate the mechanism of action and quantify the anti-atherosclerotic potential of this compound.

Mechanism of Action: ACAT1 Inhibition and Downstream Effects

ACAT1 is the predominant isoform of ACAT in macrophages. It plays a crucial role in cellular cholesterol homeostasis by converting excess free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of atherosclerosis, the uptake of modified low-density lipoprotein (LDL) by macrophages in the arterial intima leads to an accumulation of intracellular free cholesterol, which upregulates ACAT1 activity. The resulting cholesteryl ester-laden macrophages are known as foam cells. These cells contribute to the inflammatory environment within the atherosclerotic plaque.

Inhibition of ACAT1 by Eldacimibe is expected to have several anti-atherogenic effects:

-

Reduced Foam Cell Formation: By blocking the esterification of cholesterol, Eldacimibe prevents the accumulation of cholesteryl esters, a key component of foam cells.

-

Promotion of Cholesterol Efflux: The accumulation of intracellular free cholesterol, due to ACAT1 inhibition, can upregulate pathways involved in reverse cholesterol transport, leading to the efflux of cholesterol from macrophages to high-density lipoprotein (HDL).

-

Modulation of Inflammatory Responses: ACAT1 inhibition has been shown to attenuate pro-inflammatory signaling in macrophages, potentially through the modulation of pathways such as NF-κB, leading to a reduction in the expression of inflammatory cytokines.

The following diagram illustrates the proposed signaling pathway affected by Eldacimibe.

In Vitro Efficacy Studies

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of Eldacimibe.

Data Presentation: In Vitro Efficacy of ACAT1 Inhibition

The following table summarizes expected quantitative data from in vitro studies. Data is based on published findings for ACAT1 inhibition and serves as a benchmark for evaluating Eldacimibe.

| Parameter | Assay | Expected Outcome with Eldacimibe | Reference Data (ACAT1 Inhibition) |

| IC50 | ACAT1 Enzyme Inhibition Assay | Concentration-dependent inhibition of ACAT1 activity. | Potent ACAT1 inhibitors exhibit IC50 values in the nanomolar range. |

| Cholesterol Esterification | Cellular Cholesterol Esterification Assay | Significant reduction in the formation of cholesteryl esters in macrophages. | Myeloid-specific Acat1 knockout reduces cholesterol ester content in macrophages.[1] |

| Foam Cell Formation | Oil Red O Staining | Decreased lipid accumulation in macrophages treated with oxidized LDL. | Inhibition of ACAT1 leads to less foamy macrophages in lesions.[1] |

| Inflammatory Cytokine Expression | qPCR or ELISA | Reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in stimulated macrophages. | ACAT1 inhibition in macrophages attenuates pro-inflammatory responses.[2] |

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of Eldacimibe for ACAT1.

Materials:

-

Recombinant human ACAT1 enzyme

-

[1-14C]Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Cholesterol

-

Phosphatidylcholine

-

Eldacimibe stock solution (in DMSO)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a reaction mixture containing buffer, BSA, cholesterol, and phosphatidylcholine.

-

Add varying concentrations of Eldacimibe or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding recombinant ACAT1 enzyme and [1-14C]Oleoyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1).

-

Extract the lipids and separate them using TLC.

-

Visualize and quantify the [14C]cholesteryl oleate spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Eldacimibe and determine the IC50 value by non-linear regression analysis.

Objective: To measure the effect of Eldacimibe on cholesterol esterification in a cellular context.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium and supplements

-

[14C]Oleic acid complexed to BSA

-

Modified LDL (e.g., acetylated or oxidized LDL)

-

Eldacimibe stock solution (in DMSO)

-

TLC plates and solvents

-

Scintillation counter

Procedure:

-

Plate macrophages in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Eldacimibe or vehicle control for 1-2 hours.

-

Add modified LDL to the medium to load the cells with cholesterol.

-

Add [14C]oleic acid to the medium and incubate for 4-6 hours.

-

Wash the cells with PBS and lyse them.

-

Extract the lipids from the cell lysates.

-

Separate the lipids by TLC and quantify the amount of [14C]cholesteryl esters as described in Protocol 1.

-

Normalize the results to the total protein content of the cell lysate.

Objective: To visually and quantitatively assess the effect of Eldacimibe on lipid accumulation in macrophages.

Materials:

-

Macrophage cell line

-

Cell culture medium and supplements

-

Modified LDL

-

Eldacimibe stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution

-

Hematoxylin (for counterstaining)

-

Isopropanol

-

Microplate reader

Procedure:

-

Seed macrophages on glass coverslips in a multi-well plate.

-

Differentiate monocytes to macrophages if using a cell line like THP-1.

-

Treat the cells with modified LDL in the presence of varying concentrations of Eldacimibe or vehicle control for 24-48 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.[3]

-

Wash with PBS and then with 60% isopropanol.

-

Stain with Oil Red O solution for 30 minutes.[3]

-

Wash with 60% isopropanol and then with PBS to remove excess stain.[3]

-

Counterstain the nuclei with hematoxylin.

-

Mount the coverslips on microscope slides and observe under a microscope.

-

For quantification, after staining, elute the Oil Red O from the cells with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.[3]

In Vivo Efficacy Studies

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of Eldacimibe in a mouse model of atherosclerosis.

Data Presentation: In Vivo Efficacy of ACAT1 Inhibition

The following table presents expected quantitative outcomes from in vivo studies based on data from myeloid-specific Acat1 knockout mice, which serves as a proxy for the effects of Eldacimibe.

| Parameter | Animal Model | Expected Outcome with Eldacimibe | Reference Data (Myeloid Acat1 Knockout) |

| Atherosclerotic Plaque Area | ApoE-/- mice on a high-fat diet | Significant reduction in the percentage of aortic lesion area. | Myeloid-specific Acat1 knockout in ApoE-/- mice resulted in a 42.7% reduction in atherosclerotic plaque area.[3] |

| Lesion Macrophage Content | ApoE-/- mice on a high-fat diet | Decreased macrophage accumulation within atherosclerotic plaques. | Acat1 knockout in myeloid cells reduced macrophage numbers in lesions.[1] |

| Plasma Cholesterol Levels | ApoE-/- mice on a high-fat diet | Potential for modest changes in plasma cholesterol levels. | Myeloid-specific Acat1 knockout did not significantly alter plasma cholesterol levels.[1] |

| Plaque Stability Markers | ApoE-/- mice on a high-fat diet | Increased collagen content and reduced necrotic core size in plaques. | Myeloid-specific Acat1 knockout in advanced lesions reduced cholesterol crystal content.[4] |

Experimental Protocols

Objective: To evaluate the effect of Eldacimibe on the development and progression of atherosclerosis in a genetically susceptible mouse model.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-characterized model for atherosclerosis research.[5]

Procedure:

-

Acquire male ApoE-/- mice at 6-8 weeks of age.

-

Feed the mice a high-fat "Western" diet (containing 0.15% cholesterol) to induce atherosclerosis.[6]

-

After a period of diet-induced plaque development (e.g., 4-6 weeks), randomize the mice into treatment and control groups.

-

Administer Eldacimibe (e.g., via oral gavage) to the treatment group daily for a specified duration (e.g., 8-12 weeks). The control group should receive the vehicle.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.

Objective: To measure the extent of atherosclerotic plaque formation in the aorta.

Materials:

-

Aortas from experimental mice

-

Formalin

-

Sudan IV or Oil Red O stain

-

Dissecting microscope with a digital camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Fix the aorta in formalin.

-

Clean the aorta of any adhering adipose and connective tissue.

-

Cut the aorta longitudinally and pin it flat on a black wax surface.

-

Stain the aorta with Sudan IV or Oil Red O to visualize the lipid-rich atherosclerotic plaques.

-

Capture high-resolution images of the en face preparation of the aorta.

-

Use image analysis software to quantify the total aortic surface area and the lesion area (stained red).

-

Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

Objective: To assess the cellular composition and stability features of atherosclerotic plaques.

Materials:

-

Aortic roots from experimental mice

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages, anti-α-smooth muscle actin)

-

Masson's trichrome stain (for collagen)

-

Microscope with a digital camera

Procedure:

-

Embed the aortic root in OCT and freeze.

-

Cut serial sections of the aortic sinus using a cryostat.

-

For lesion size, stain sections with Oil Red O and hematoxylin.

-

For cellular composition, perform immunohistochemistry using specific antibodies to identify macrophages, smooth muscle cells, etc.

-

To assess plaque stability, use Masson's trichrome stain to visualize collagen content (a marker of the fibrous cap).

-

Capture images of the stained sections and use image analysis software to quantify the size of the plaque, the area positive for specific cell markers, and the collagen content.

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of Eldacimibe as a potential anti-atherosclerotic agent. The in vitro assays will establish the direct inhibitory effect of Eldacimibe on its target, ACAT1, and its functional consequences in macrophages. The in vivo studies using the ApoE-/- mouse model will provide crucial data on the impact of Eldacimibe on the development and characteristics of atherosclerotic plaques in a physiological setting. The combination of these approaches will generate a robust data package to support the further development of Eldacimibe for the treatment of atherosclerotic cardiovascular disease.

References

- 1. 4.8. Oil red O staining of THP-1 macrophage-derived foam cells [bio-protocol.org]

- 2. Myeloid Acat1/Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oil Red O Staining [bio-protocol.org]

- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atherosclerosis in the apolipoprotein-E-deficient mouse: a decade of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ezetimibe, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Eldacimibe in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldacimibe, also known as pactimibe, is a potent dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2). These enzymes play a crucial role in cellular cholesterol metabolism, specifically in the esterification of free cholesterol into cholesteryl esters for storage or transport. By inhibiting ACAT, Eldacimibe reduces cholesterol absorption in the intestine and decreases the formation of cholesteryl esters in the liver. This mechanism of action has positioned Eldacimibe as a potential therapeutic agent for managing hypercholesterolemia and atherosclerosis.

Accurate and reliable quantification of Eldacimibe in biological matrices is paramount for preclinical pharmacokinetic studies, clinical trial monitoring, and establishing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for the quantification of Eldacimibe in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays due to its high sensitivity and selectivity.

Disclaimer: As of the latest literature review, specific validated analytical methods for "Eldacimibe" are not widely published. The following protocols are representative methods based on the analysis of other ACAT inhibitors and small molecules with similar properties. These methods should be considered as templates and must be fully validated for Eldacimibe in the user's laboratory according to regulatory guidelines (e.g., FDA, EMA).

Signaling Pathway of ACAT Inhibition

The primary mechanism of action of Eldacimibe is the inhibition of ACAT enzymes, which disrupts cholesterol homeostasis. A simplified representation of this pathway is provided below.

Application Note: Eldacimibe in High-Throughput Screening Assays for Hedgehog Pathway Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell proliferation and differentiation.[1][2][3] In adult tissues, the pathway is mostly inactive but can be reactivated for tissue repair and maintenance.[4] Aberrant activation of the Hedgehog pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[5][6] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor Smoothened (SMO).[3][7] Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of Hh target genes.[7][8]

Eldacimibe is a novel, potent, and selective small molecule inhibitor of the Hedgehog signaling pathway. This application note describes the use of Eldacimibe as a reference compound in high-throughput screening (HTS) assays designed to identify and characterize new modulators of this critical oncogenic pathway.

Mechanism of Action

Eldacimibe is hypothesized to function as a direct antagonist of the Smoothened (SMO) protein. In the canonical Hedgehog signaling pathway, the activation of SMO is a pivotal step. By binding to SMO, Eldacimibe prevents the conformational changes required for its activation, thereby blocking the downstream signaling cascade and the subsequent activation of GLI transcription factors. This targeted inhibition makes Eldacimibe an excellent tool for studying the Hedgehog pathway and for use as a positive control in drug discovery screens.

Diagram of the Hedgehog Signaling Pathway and Eldacimibe's Point of Inhibition

References

- 1. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 8. Inhibition of the Hedgehog Signaling Pathway Depresses the Cigarette Smoke-Induced Malignant Transformation of 16HBE Cells on a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lentiviral Vector-Mediated Target Validation of Eldacimibe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldacimibe has been identified as a dual inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1 or SOAT1) and Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2 or SOAT2).[1] These enzymes play critical roles in cellular cholesterol metabolism. ACAT1 is ubiquitously expressed and is involved in the formation of cholesteryl esters for intracellular storage, a key process in the development of foam cells within atherosclerotic plaques.[2][3][4] ACAT2 is primarily expressed in the intestine and liver, where it is responsible for esterifying cholesterol for absorption and for packaging into apolipoprotein B (apoB)-containing lipoproteins like very-low-density lipoprotein (VLDL).[2][3] The dual inhibition of these enzymes presents a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.

This document provides detailed application notes and protocols for the design and use of lentiviral vectors to validate ACAT1 and ACAT2 as the molecular targets of Eldacimibe. The following sections describe the relevant signaling pathways, experimental workflows, and detailed protocols for lentiviral vector production, cell line transduction, and functional assays to confirm target engagement and downstream effects.

Signaling Pathways

The inhibition of ACAT1 and ACAT2 by Eldacimibe is expected to impact distinct but related pathways in cholesterol metabolism.

In macrophages, the uptake of Low-Density Lipoprotein (LDL) increases intracellular free cholesterol. ACAT1 esterifies this free cholesterol into cholesteryl esters, which are stored in lipid droplets, leading to foam cell formation. Eldacimibe inhibits ACAT1, preventing cholesteryl ester accumulation. The resulting increase in free cholesterol can activate Liver X Receptors (LXR), which upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux to High-Density Lipoprotein (HDL).[5]

In the liver and intestine, ACAT2 esterifies dietary and newly synthesized cholesterol. These cholesteryl esters are then incorporated into apolipoprotein B (apoB)-containing lipoproteins, such as VLDL. Eldacimibe's inhibition of ACAT2 is expected to reduce the secretion of these atherogenic lipoproteins.[2][3]

Experimental Workflow for Target Validation

A lentiviral-based approach offers a robust method for stable gene knockdown or knockout to validate the targets of Eldacimibe. Both shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout strategies can be employed.[5][6][7]

Data Presentation

Table 1: Lentiviral shRNA Constructs for Target Knockdown

| Target Gene | Construct ID | Sequence (Sense Strand) | Vector Backbone | Selection Marker |

| ACAT1 (SOAT1) | shACAT1-1 | 5'-GCAAGGTGTTCTACCTGAAAT-3' | pLKO.1-puro | Puromycin |

| shACAT1-2 | 5'-CCTGAAGAGGATTGTGAAGAA-3' | pLKO.1-puro | Puromycin | |

| shACAT1-3 | 5'-GCAGATTGCTGAGTTCAATGT-3' | pLKO.1-puro | Puromycin | |

| ACAT2 (SOAT2) | shACAT2-1 | 5'-GCCGTGACTTCATTGAGAATT-3' | pLKO.1-puro | Puromycin |

| shACAT2-2 | 5'-GCTGCTGAAGCTGAAGAAGAT-3' | pLKO.1-puro | Puromycin | |

| shACAT2-3 | 5'-CAAGCTGGTGAAGTTCTACAA-3' | pLKO.1-puro | Puromycin | |

| Scramble Control | shScramble | 5'-CCTAAGGTTAAGTCGCCCTCG-3' | pLKO.1-puro | Puromycin |

Note: Sequences are examples and should be validated for specificity and efficacy.

Table 2: Expected Outcomes of Functional Assays

| Cell Type | Gene Knockdown | Eldacimibe Treatment | Cholesterol Esterification | Cholesterol Efflux | ApoB Secretion |

| Macrophages | shACAT1 | N/A | ↓↓↓ | ↑↑↑ | N/A |

| Scramble | + | ↓↓ | ↑↑ | N/A | |

| Scramble | - | Normal | Normal | N/A | |

| Hepatocytes | shACAT2 | N/A | ↓↓↓ | Normal | ↓↓↓ |

| Scramble | + | ↓↓ | Normal | ↓↓ | |

| Scramble | - | Normal | Normal | Normal |

Arrow notation: ↓ (Decrease), ↑ (Increase), N/A (Not Applicable). The number of arrows indicates the expected magnitude of the effect.

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a third-generation packaging system.

Materials:

-

HEK293T cells

-

Lentiviral transfer plasmid (e.g., pLKO.1-puro containing shRNA of interest)

-

Packaging plasmids (e.g., pMD2.G and psPAX2)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS

-

Opti-MEM

-

0.45 µm syringe filters

Procedure:

-

Day 1: Cell Seeding: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.[8]

-

Day 2: Transfection:

-

In Tube A, dilute 10 µg of transfer plasmid, 5 µg of pMD2.G, and 7.5 µg of psPAX2 in 500 µL of Opti-MEM.

-

In Tube B, dilute 60 µL of Lipofectamine 2000 in 500 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

-

Replace the medium on the HEK293T cells with 5 mL of fresh, pre-warmed DMEM with 10% FBS.

-

Add the DNA-lipid complex dropwise to the cells.

-

-

Day 3: Medium Change: After 16-24 hours, carefully remove the medium containing the transfection reagent and replace it with 10 mL of fresh DMEM with 10% FBS.

-

Day 4 & 5: Virus Harvest:

-

At 48 hours post-transfection, collect the supernatant containing the viral particles.

-

Add 10 mL of fresh medium to the cells.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

-

Filter the pooled supernatant through a 0.45 µm syringe filter to remove cell debris.[9]

-

Aliquot the virus and store at -80°C.

-

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the transduction of adherent cells with the produced lentivirus.

Materials:

-

Target cells (e.g., THP-1 derived macrophages or HepG2 hepatocytes)

-

Lentiviral particles

-

Polybrene (8 mg/mL stock)

-

Complete growth medium

-

Puromycin (for selection)

Procedure:

-

Day 1: Cell Seeding: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[2][10]

-

Day 2: Transduction:

-

Thaw the lentiviral aliquot on ice.

-

Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.[9]

-

Remove the existing medium from the cells and add 1 mL of the transduction medium.

-

Add the desired amount of lentivirus (Multiplicity of Infection - MOI - should be optimized for each cell line). For initial experiments, a range of MOIs (e.g., 1, 5, 10) is recommended.[10]

-

Gently swirl the plate to mix and incubate overnight.

-

-

Day 3: Medium Change: After 16-24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.[2]

-

Day 4 onwards: Selection:

-

After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand with a kill curve for the specific cell line.[2]

-

Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.

-

Expand the surviving cells for subsequent experiments.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Knockdown Validation

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (ACAT1, ACAT2) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Extract total RNA from transduced and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

-

Protocol 4: Cholesterol Esterification Assay

Materials:

-

[¹⁴C]oleic acid complexed to BSA

-

Cell lysis buffer

-

Hexane/isopropanol (3:2, v/v)

-

Silica gel plates for thin-layer chromatography (TLC)

-

Scintillation counter

Procedure:

-

Plate transduced and control cells in 12-well plates.

-

Incubate the cells with [¹⁴C]oleic acid-BSA complex for 2-4 hours.

-

Wash the cells with PBS and lyse them.

-

Extract lipids from the cell lysate using hexane/isopropanol.

-

Separate the lipids by TLC.

-

Visualize and quantify the cholesteryl ester bands using a phosphorimager or by scraping the bands and measuring radioactivity with a scintillation counter.

-

Normalize the amount of [¹⁴C]oleic acid incorporated into cholesteryl esters to the total cell protein content.

Protocol 5: Luciferase Reporter Assay for Target Engagement

This assay can be adapted to indirectly measure ACAT activity by monitoring the availability of a fluorescently labeled cholesterol substrate.

Materials:

-

Cell line stably expressing ACAT1 or ACAT2

-

NBD-cholesterol

-

Luciferase reporter construct with a cholesterol-responsive element (optional, for a more indirect readout of cholesterol homeostasis)

-

Luminometer

Procedure:

-

Transfect cells with the luciferase reporter construct if applicable.

-

Treat the cells with Eldacimibe at various concentrations.

-

Incubate the cells with NBD-cholesterol. In the presence of active ACAT, NBD-cholesterol will be esterified and incorporated into lipid droplets, leading to a strong fluorescent signal. Inhibition of ACAT will result in a weaker, more diffuse membrane-localized fluorescence.[13]

-

For the luciferase-based readout, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[14] A decrease in free cholesterol due to esterification would lead to a change in the activity of the cholesterol-responsive reporter.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing lentiviral vectors to validate Eldacimibe's molecular targets, ACAT1 and ACAT2. By employing shRNA or CRISPR-mediated gene silencing in relevant cell models, researchers can definitively link the pharmacological effects of Eldacimibe to the inhibition of these key enzymes in cholesterol metabolism. The successful completion of these studies will provide crucial data for the continued development of Eldacimibe as a potential therapeutic agent for cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lentivirus CRISPR Vector | VectorBuilder [en.vectorbuilder.com]

- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Eldacimibe Treatment in Primary Human Macrophage Cultures

A search of the available scientific literature and public research databases did not yield specific studies on the effects of Eldacimibe on primary human macrophage cultures.